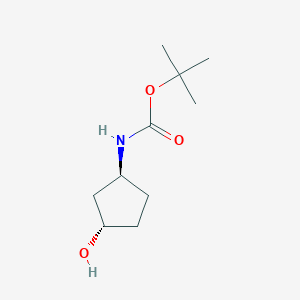

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

描述

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS: 154737-89-0) is a carbamate-protected amino alcohol with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. It features a cyclopentane ring substituted with a hydroxyl group at the 3-position and a tert-butyl carbamate group at the 1-position, with (1S,3S) stereochemistry . This compound is widely used in pharmaceutical synthesis as a chiral building block for drug intermediates, particularly in the development of protease inhibitors and kinase modulators. It requires storage at 2–8°C under inert conditions to prevent degradation and is classified with the hazard statement H302 (harmful if swallowed) .

属性

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616536 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154737-89-0, 207729-04-2 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation

The synthesis typically begins with a cyclopentane derivative, such as cyclopentadiene, which undergoes a hetero Diels-Alder reaction to form a bicyclic intermediate. For example, tert-butyl carbonate hydroxylamine is oxidized to tert-butyl carbonate nitrosyl using copper chloride and 2-ethyl-2-oxazoline as catalysts. This intermediate reacts with cyclopentadiene under controlled temperatures (0–5°C) to yield a nitroso cycloadduct, which is subsequently reduced to the corresponding amine using zinc powder in acetic acid.

Chiral Resolution

To achieve the desired (1S,3S) configuration, enzymatic resolution is employed. Lipase-catalyzed acetylation with vinyl acetate selectively acetylates one enantiomer, enabling separation via chromatography. This step ensures an enantiomeric excess (ee) >99%, critical for pharmaceutical applications.

Carbamation

The resolved (1S,3S)-3-aminocyclopentanol is treated with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, maintaining a pH that favors carbamate formation over side reactions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of tert-butyl chloroformate, yielding the protected carbamate intermediate.

Deprotection and Final Isolation

The tert-butyl group is stable under basic conditions but can be removed using hydrogen chloride in isopropanol, forming the hydrochloride salt of the target compound. Final purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradient) achieves >98% purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

-

Continuous Flow Reactors : Minimize reaction times and improve safety by maintaining precise temperature control during exothermic steps.

-

Catalyst Recycling : Copper chloride and lipase enzymes are recovered and reused, reducing waste.

-

In-Line Analytics : HPLC and FTIR monitor reaction progress in real time, ensuring consistent quality.

A representative large-scale protocol involves:

| Step | Conditions | Yield |

|---|---|---|

| Cycloaddition | 0–5°C, CuCl₂ (5 mol%), 12 h | 85% |

| Reduction | Zn/AcOH, 25°C, 6 h | 90% |

| Enzymatic Resolution | Lipase, vinyl acetate, 37°C, 24 h | 45%* |

| Carbamation | 0°C, Et₃N (1.1 eq), 2 h | 95% |

| Deprotection | HCl/iPrOH, 25°C, 1 h | 98% |

*Yield reflects the desired enantiomer after separation.

Reaction Optimization and Yield Enhancement

Solvent Selection

Polar aprotic solvents (e.g., THF) enhance carbamate formation rates compared to nonpolar alternatives. A study comparing solvents demonstrated:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 2 | 95 |

| Dichloromethane | 3 | 88 |

| Toluene | 6 | 72 |

Optimal results in THF are attributed to improved solubility of tert-butyl chloroformate and the amine.

Temperature Control

Maintaining temperatures below 5°C during carbamation prevents tert-butyl group cleavage and epimerization. Elevated temperatures (≥25°C) reduce yields by 20–30% due to hydrolysis.

Stoichiometric Ratios

A 1:1 molar ratio of amine to tert-butyl chloroformate minimizes di-substitution byproducts. Excess chloroformate leads to tert-butyl carbonate formation, complicating purification.

Analytical Characterization Methods

Chiral HPLC

Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with a mobile phase of hexane/isopropanol (90:10). Retention times for (1S,3S) and (1R,3R) enantiomers are 12.3 and 14.7 minutes, respectively.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.90–4.10 (m, 2H, cyclopentyl CH), 5.20 (br s, 1H, NH). NOESY correlations between the hydroxy proton (δ 2.50) and adjacent carbamate NH confirm the (1S,3S) configuration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 202.1443 (calc. 202.1445).

Comparative Analysis of Synthetic Routes

化学反应分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This is a critical step in peptide synthesis and organic transformations where amine functionality is required.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature

-

Products : (1S,3S)-3-hydroxycyclopentylamine, CO₂, and tert-butanol

Mechanism :

Protonation of the carbamate oxygen leads to cleavage of the C–O bond, releasing CO₂ and forming a tert-butyl cation, which is stabilized as tert-butanol. The amine is liberated as the TFA salt .

Key Data :

-

13C NMR of the Boc-protected intermediate: δ 157.3 (C=O), 82.0 (C-O of Boc) .

-

Deprotection Efficiency : Near-quantitative yield under optimized conditions .

Functionalization of the Hydroxyl Group

The secondary alcohol undergoes typical alcohol reactions, including oxidation, esterification, and substitution.

Oxidation to Ketone

Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

Product : tert-Butyl ((1S,3S)-3-ketocyclopentyl)carbamate

Notes :

-

Stereochemistry at C3 is retained due to the rigid cyclopentane ring.

-

1H NMR post-oxidation: Loss of the hydroxyl proton signal (δ 4.37–4.41 ppm) and appearance of a ketone carbonyl (δ ~210 ppm in 13C NMR) .

Esterification

Reagents : Acetic anhydride or benzoyl chloride

Conditions :

-

Base : Pyridine or triethylamine

-

Solvent : THF or DCM

Product : tert-Butyl ((1S,3S)-3-acetoxycyclopentyl)carbamate

Example :

Nucleophilic Reactions at the Carbamate Nitrogen

While carbamates are generally less nucleophilic than amines, the nitrogen can participate in specialized reactions:

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide)

Conditions :

-

Base : K₂CO₃

-

Solvent : DMF

Product : N-Alkylated carbamate derivatives

Limitations : Low reactivity due to electron-withdrawing Boc group .

Comparative Reactivity Table

Stereochemical Considerations

The (1S,3S) configuration influences reaction outcomes:

科学研究应用

Medicinal Chemistry

1. Drug Development

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate has been investigated as a potential precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it can be utilized to develop inhibitors targeting specific biological pathways.

2. Galanin Receptor Modulation

Research indicates that compounds related to this compound may interact with galanin receptors, which are implicated in various physiological processes including pain modulation and neuroprotection. This interaction suggests potential therapeutic applications in treating conditions like chronic pain and neurodegenerative diseases .

Biological Research

1. Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to form stable complexes with enzymes can be exploited to elucidate enzyme kinetics and pathways involved in metabolic processes.

2. Cellular Assays

In cellular models, this compound has been used to assess cytotoxicity and cell viability. These assays are crucial for evaluating the safety profile of new drug candidates derived from this compound .

Synthetic Methodologies

1. Building Block for Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions : Reacting with nucleophiles to form new carbon-nitrogen bonds.

- Oxidation and Reduction Reactions : Modifying the hydroxyl group or carbamate moiety to yield diverse derivatives suitable for further functionalization .

Case Studies

作用机制

The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets through its carbamate and hydroxyl groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .

相似化合物的比较

Stereoisomers: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

- CAS : 225641-84-9

- Molecular Formula: C₁₀H₁₉NO₃

- Key Differences: The (1R,3S) stereoisomer differs in the configuration at the 1-position, leading to distinct crystallographic packing and solubility properties. Commercial Availability: Priced significantly higher (e.g., ¥469,000 JPY for 1g vs. ¥130,600 JPY for the (1S,3S) isomer) due to synthetic challenges in chiral resolution . Applications: Used in asymmetric catalysis and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

Cyclohexane Analog: tert-Butyl (3-hydroxycyclohexyl)carbamate

- CAS : Similarity score 0.98 (vs. cyclopentyl variant)

- Molecular Formula: C₁₁H₂₁NO₃

- Key Differences :

- The cyclohexane ring introduces increased steric bulk and lipophilicity (LogP 2.48 vs. 1.08 for cyclopentyl), reducing aqueous solubility but enhancing membrane permeability.

- Thermal Stability : Higher predicted boiling point (320.8°C ) compared to cyclopentyl analogs due to increased van der Waals interactions .

Ketone Derivative: tert-Butyl (3-oxocyclopentyl)carbamate

- CAS : 847416-99-3

- Molecular Formula: C₁₀H₁₇NO₃

- Key Differences: Replacement of the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, lowering solubility (LogS -2.3) but improving metabolic stability.

Linear Chain Analog: tert-Butyl (3-hydroxybutyl)carbamate

- CAS : 167216-30-0

- Molecular Formula: C₉H₁₉NO₃

- Key Differences :

- The linear butyl chain reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitutions.

- Hazard Profile : Classified with H315 (skin irritation) and H319 (serious eye irritation), indicating higher acute toxicity compared to cyclic analogs .

生物活性

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0) is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group attached to a cyclopentane ring through a carbamate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

- Structure : The compound features a chiral center at the cyclopentane ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction modulates biochemical pathways, influencing various physiological processes.

Biological Applications

- Enzyme Inhibition Studies : The compound is used in research to study enzyme-catalyzed reactions and protein-ligand interactions. Its structure allows it to mimic natural substrates, making it valuable in understanding enzyme mechanisms.

- Therapeutic Potential : Investigations into its therapeutic applications suggest that it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes .

- Neuropharmacology : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Astrocyte Protection : In models of neurodegeneration, this compound demonstrated protective effects on astrocytes against amyloid-beta-induced toxicity, although the degree of protection was moderate compared to controls .

- Binding Affinity Studies : Molecular docking studies have indicated that the compound may bind effectively to certain receptors in the central nervous system, which could be crucial for its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural characteristics of related compounds:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | CHNO | Different stereochemistry | Potential variations in enzyme interaction |

| tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | CHNO | Hydroxyl group enhances reactivity | Modulates signal transduction pathways |

| tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | CHNO | Unique bicyclic structure | Investigated for neuroprotective effects |

常见问题

Q. How can this compound be utilized in polymer science or drug delivery systems?

- Methodological Answer :

- Controlled Release : Exploit the hydrolytic lability of the carbamate group under acidic conditions (e.g., pH-responsive nanoparticles) .

- Polymer Functionalization : Graft the compound onto PEG or PLGA backbones via esterification for targeted drug carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。